![molecular formula C10H12Cl2N2 B1444234 2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline CAS No. 1480939-99-8](/img/structure/B1444234.png)
2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline
Overview
Description
2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and two methyl groups at position 6 on the quinazoline ring
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in the synthesis of parp inhibitors , which are a class of pharmaceuticals that inhibit the enzyme poly ADP ribose polymerase.
Mode of Action
It’s known that similar compounds interact with their targets by binding to the active site, thereby inhibiting the enzyme’s function .
Biochemical Pathways
If it acts as a parp inhibitor, it would affect the dna repair pathway, leading to the accumulation of dna damage and cell death .
Result of Action
If it acts as a parp inhibitor, it would lead to the accumulation of dna damage in cells, potentially leading to cell death .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially affect its stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline typically involves the reaction of 2,4-dichloroaniline with acetone in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form quinazoline derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of tetrahydroquinazoline derivatives with altered electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
Medicinal Chemistry Applications
DCTHQ has been studied for its potential as a pharmacological agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
P2X7 Receptor Antagonism
One of the prominent applications of DCTHQ is its role as an antagonist of the P2X7 receptor. Research indicates that tetrahydroquinoline derivatives can inhibit this receptor, which is implicated in inflammatory processes and pain signaling pathways. The antagonism of P2X7 may lead to therapeutic benefits in conditions such as chronic pain and neurodegenerative diseases .
Table 1: P2X7 Receptor Antagonists Derived from Tetrahydroquinolines
Compound Name | Structure | Activity | Reference |
---|---|---|---|
DCTHQ | Structure | P2X7 Antagonist | |
5-Fluoro-DCTHQ | Structure | Enhanced activity | |
Hydroxy-DCTHQ | Structure | Moderate activity |
Antimicrobial Activity
Studies have shown that DCTHQ exhibits antimicrobial properties against various bacterial strains. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Case Study: Antimicrobial Efficacy of DCTHQ
- Objective : To evaluate the antimicrobial activity of DCTHQ against Staphylococcus aureus.
- Method : Agar diffusion method was employed to assess inhibition zones.
- Results : DCTHQ demonstrated significant inhibition with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Agricultural Applications
In addition to its medicinal uses, DCTHQ has potential applications in agriculture as a pesticide or herbicide due to its chemical stability and effectiveness against certain pests.
Herbicidal Properties
Research indicates that DCTHQ can be effective against specific weed species, providing a means for crop protection without harming desirable plants. Its application can help manage weed resistance in agricultural settings.
Table 2: Herbicidal Efficacy of DCTHQ
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: Similar in structure but with a pyrimidine ring instead of a quinazoline ring.
2,4-Dichloro-5,6,7,8-tetrahydroquinazoline: Lacks the methyl groups at position 6, resulting in different chemical properties.
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine: Contains a benzyl group at position 7, which alters its reactivity and biological activity.
Uniqueness
2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline is unique due to the presence of both chlorine and methyl substituents on the quinazoline ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various chemical and biological applications.
Biological Activity
2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, focusing on its mechanisms of action and therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H12Cl2N2
- Molecular Weight : 239.12 g/mol
This compound belongs to a class of tetrahydroquinazoline derivatives known for their diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
-
Anticancer Activity :
- Several studies have shown that this compound can inhibit the growth of cancer cells. For instance, it has been reported to induce apoptosis in cancer cell lines such as MGC-803 and HeLa by activating caspase pathways and upregulating pro-apoptotic proteins like BAX and p53 .
- A study demonstrated that derivatives of tetrahydroquinazoline compounds exhibited IC50 values ranging from 0.06 to 4.33 µM against various cancer cell lines .
- Antibacterial Properties :
- Enzyme Inhibition :
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : The compound promotes apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in cancer cells by inhibiting Topo II activity .
- Antibacterial Mechanisms : The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study 1: Anticancer Efficacy
In a recent study involving various human cancer cell lines (MCF-7, A549), this compound derivatives demonstrated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics like doxorubicin . This suggests that these compounds could serve as effective alternatives or adjuncts in cancer therapy.
Case Study 2: Antibacterial Activity
A series of synthesized derivatives were tested against Staphylococcus aureus. Compounds showed varying degrees of antibacterial activity with some exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics . This highlights the potential for developing new antibacterial agents from this chemical scaffold.
Data Tables
Compound | Activity Type | Cell Line/Pathogen | IC50/MIC Value |
---|---|---|---|
This compound | Anticancer | MGC-803 | 0.06 µM |
This compound | Antibacterial | Staphylococcus aureus | MIC = 32 µg/mL |
Properties
IUPAC Name |
2,4-dichloro-6,6-dimethyl-7,8-dihydro-5H-quinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2/c1-10(2)4-3-7-6(5-10)8(11)14-9(12)13-7/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKQYNWQDKXLGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(C1)C(=NC(=N2)Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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